(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one
Description
Unique Chemical Properties
Unlike typical planar amides, where resonance between the nitrogen lone pair and the carbonyl group leads to a stable, planar structure, the amide bond in bridged lactams is forced into a non-planar conformation. nih.govnih.gov This geometric distortion disrupts the amidic resonance, leading to a host of unique chemical properties. nih.govrsc.org The alteration of the amide bond geometry can lead to an increased length of the N-C(O) bond, a lower barrier to cis-trans rotation, and enhanced reactivity in nucleophilic addition and hydrolysis reactions. nih.gov Spectroscopic analyses, such as IR and 13C NMR, reflect these changes, with the carbonyl group of bridged lactams showing characteristics intermediate between those of a standard ketone and a planar amide. nih.gov
Applications in Synthesis and Medicinal Chemistry
The distinct reactivity and defined three-dimensional shape of bridged lactams make them valuable in several areas of chemistry:
Synthetic Intermediates: Their enhanced reactivity can be harnessed in organic synthesis to construct complex molecular architectures, including bioactive natural products. nih.gov
Medicinal Chemistry Scaffolds: Due to their unique shapes and conformational rigidity, bridged lactams are considered promising scaffolds in drug discovery. nsf.gov They serve as constrained analogues of more flexible structures, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Bridged monocyclic β-lactams, for instance, have been investigated as potent inhibitors of class C β-lactamases. acs.org
Models for Biological Processes: The distorted amide bond in these lactams serves as a model for the transition states of important biological reactions, such as peptide hydrolysis and the cis-trans isomerization of peptide bonds, which is a critical aspect of protein folding. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXBWPAFCHPJMM-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267187 | |
| Record name | 2,5-Diazabicyclo[2.2.1]heptan-3-one, (1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80986-21-6 | |
| Record name | 2,5-Diazabicyclo[2.2.1]heptan-3-one, (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80986-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazabicyclo[2.2.1]heptan-3-one, (1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1s,4s 2,5 Diazabicyclo 2.2.1 Heptan 3 One
Direct Routes to the 2,5-Diazabicyclo[2.2.1]heptan-3-one Skeleton
The construction of the strained bicyclic lactam core is a synthetic challenge that has been addressed through elegant intramolecular cyclization strategies. These methods typically originate from readily available chiral precursors, such as derivatives of the amino acid hydroxyproline, to establish the required stereochemistry.
Intramolecular Cyclization via Mitsunobu Reaction from N-Protected Hydroxyproline Derivatives
A direct and effective method for synthesizing the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton involves an intramolecular Mitsunobu reaction. This reaction provides a pathway to form the key N-N bond and close the bicyclic ring system in a single, stereospecific step. The starting materials for this approach are typically N-protected amides of cis-4-hydroxyproline.
The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols into a variety of other functional groups with inversion of stereochemistry. rsc.orgumich.edu The reaction proceeds by activating the alcohol with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgmdpi.com This in situ activation transforms the hydroxyl group into a good leaving group, which is then displaced by a suitable nucleophile in an Sₙ2 fashion. mdpi.com
In the context of forming the diazabicycloheptanone core, the nucleophile is the nitrogen atom of a hydrazide or a protected amine within the same molecule. For instance, a suitably N-protected derivative of a cis-4-hydroxy-L-proline hydrazide can undergo an intramolecular cyclization under Mitsunobu conditions. The triphenylphosphine and DEAD activate the hydroxyl group at the C4 position, which is then displaced by the terminal nitrogen of the hydrazide moiety, leading to the direct formation of the bicyclic γ-lactam skeleton. This reaction establishes the bicyclic structure and solidifies the desired (1S,4S) stereochemistry.
| Starting Material | Reagents | Product | Key Transformation |
| N-Protected cis-4-hydroxy-L-proline hydrazide | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one derivative | Intramolecular Sₙ2 displacement of activated hydroxyl group |
This methodology is particularly noteworthy as it offers a direct route to the bicyclic lactam, which can serve as a constrained mimic of β-lactams, compounds known for their antibiotic properties. semanticscholar.org
Cascade Reactions Involving Epimerization and Lactamization from Functionalized Proline Esters
An alternative strategy for assembling the bicyclic framework relies on a base-mediated cascade reaction involving epimerization and subsequent lactamization. google.comchem-station.com This approach typically begins with a functionalized proline ester, such as a (2S,4R)-4-aminoproline methyl ester derivative.
The key to this transformation is the manipulation of the stereocenter at the C2 position of the proline ring. Under the influence of a strong base, the proton at C2, which is adjacent to the ester carbonyl, can be abstracted. google.com This deprotonation leads to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, allowing for epimerization at the C2 position to form the thermodynamically more stable (2R)-epimer.
Once the (2R)-epimer is formed, the molecule is conformationally primed for the next step. The amino group at the C4 position can now act as an intramolecular nucleophile, attacking the ester carbonyl at C1. This intramolecular aminolysis results in the formation of the bicyclic lactam ring and the displacement of the methoxy (B1213986) group from the ester. google.comchem-station.com
Several factors are critical for the success of this cascade reaction:
A strong base: A potent base is required to efficiently deprotonate the C2 position and initiate the epimerization. google.com
An electron-withdrawing N-protecting group: The presence of an electron-withdrawing group on the proline nitrogen enhances the acidity of the C2 proton, facilitating its removal by the base. google.comchem-station.com
This cascade process represents an elegant example of how stereochemical inversion can be strategically employed to facilitate a complex ring-forming reaction, providing access to the diazabicyclo[2.2.1]heptane core from functionalized proline precursors. google.com
Derivatization and Functionalization Strategies of the this compound Core
Once the core bicyclic lactam is synthesized, its utility can be expanded through derivatization at its nitrogen and carbon centers. These modifications allow for the fine-tuning of the molecule's properties and its incorporation into larger, more complex structures.
N-Substitution Strategies
The two nitrogen atoms within the bicyclic scaffold offer sites for functionalization. The secondary amine at the N5 position is typically more nucleophilic and can be readily substituted, while the amide nitrogen at N2 can also be modified, often after deprotonation.
Common N-substitution strategies include:
N-Protection: The introduction of protecting groups is a fundamental step in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is frequently used to protect the N5 amine. This is typically achieved by reacting the bicyclic core with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. tandfonline.comnih.gov The Boc group can be later removed under acidic conditions.
N-Alkylation and N-Arylation: Direct alkylation of the N5 amine can be accomplished using alkyl halides in the presence of a base. More advanced methods, such as microwave-assisted N-alkylation under phase-transfer catalytic conditions, can provide rapid and efficient synthesis of N-alkylated lactams. mdpi.com
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives, introducing a variety of functional groups onto the nitrogen atom.
These N-substitution reactions are crucial for building diversity and preparing derivatives for structure-activity relationship (SAR) studies in drug discovery.
| Reaction Type | Reagents | Functional Group Introduced |
| N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | tert-butyloxycarbonyl (Boc) |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, KOH) | Alkyl group |
| N-Acylation | Acyl chloride or Anhydride, Base | Acyl group |
C-Substitution Strategies
Introducing substituents onto the carbon framework of the bicyclic system allows for the creation of more complex analogs. A powerful method for achieving this is through directed metalation . umich.eduresearchgate.net This strategy utilizes a directing group on the molecule to guide a strong base to deprotonate a specific, adjacent C-H bond, creating a nucleophilic carbanion that can then react with an electrophile.
In the context of the 2,5-diazabicyclo[2.2.1]heptane scaffold, an N-Boc protecting group can serve as an effective directing metalation group (DMG). umich.eduresearchgate.net The synthetic sequence is as follows:
Protection: The parent amine is first protected, for example, as the N-Boc derivative.
Deprotonation (Metalation): The N-protected compound is treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). umich.edu The TMEDA coordinates to the lithium ion, increasing the basicity of the alkyl group and facilitating the deprotonation. The Boc group directs this deprotonation to an adjacent carbon atom.
Reaction with Electrophiles: The resulting lithiated intermediate is a potent nucleophile and can be quenched with a wide range of electrophiles to introduce new C-C or C-heteroatom bonds.
This directed metalation strategy provides a regioselective method for functionalizing the carbon skeleton, a task that is challenging to achieve through other means. umich.eduresearchgate.net
| Step | Reagents | Purpose |
| 1. Protection | Di-tert-butyl dicarbonate (Boc₂O) | Introduce a Directing Metalation Group (DMG) |
| 2. Metalation | sec-Butyllithium (s-BuLi), TMEDA | Regioselective deprotonation to form a carbanion |
| 3. Electrophilic Quench | Various Electrophiles (e.g., R-X, R₂C=O) | Formation of a new C-C or C-heteroatom bond |
Structural and Stereochemical Characterization of 1s,4s 2,5 Diazabicyclo 2.2.1 Heptan 3 One
Conformational Analysis of the Bridged Lactam Ring System (e.g., Boat Conformation)
The defining feature of the 2,5-diazabicyclo[2.2.1]heptane framework is its rigid, bridged structure. This bridging, which involves a methylene (B1212753) group (C7) connecting the C1 and C4 bridgehead carbons, imparts significant conformational rigidity to the molecule. vu.nl Unlike the flexible piperazine (B1678402) ring, which can adopt various conformations such as chair, boat, and twist-boat, the 2,5-diazabicyclo[2.2.1]heptane system is locked into a specific shape. iucr.orgresearchgate.net
Research on the parent ring system, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, has definitively established that the bicyclic bridged structure forces the six-membered diazacyclohexane ring into a boat conformation . iucr.orgresearchgate.net This constrained geometry is a key characteristic of this chemical scaffold. The presence of the C1–C7–C4 bridge prevents the ring inversion that would be necessary to achieve a more stable chair conformation, which is the preferred state for unsubstituted piperazine. iucr.orgresearchgate.net
| Structural Feature | Dominant Conformation | Reason for Stability | Comparison to Piperazine |
|---|---|---|---|
| Bicyclic Bridged Ring | Boat Conformation | The C1-C7-C4 bridge imparts rigidity and prevents ring inversion. iucr.org | Piperazine is flexible and preferentially adopts a chair conformation. researchgate.net |
| Conformational Flexibility | Low (Rigid) | The bridged structure locks the ring system. vu.nl | High (Flexible) |
Determination of Absolute Configuration (e.g., X-ray Crystallographic Analysis, NMR Spectroscopy)
The absolute configuration of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one and its parent scaffold is crucial for its application in enantioselective processes. The "(1S,4S)" designation refers to the specific stereochemistry at the two bridgehead carbon atoms, C1 and C4. Several analytical techniques are employed to confirm this absolute configuration.
X-ray Crystallographic Analysis is a powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Single-crystal X-ray diffraction studies have been performed on the parent compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, which confirmed the molecular structure and the (1S,4S) configuration of the parent ring. iucr.orgnih.gov This technique has also been used to characterize various materials incorporating the chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane cation, unambiguously establishing its stereochemistry within complex crystal lattices. acs.orgacs.org For new derivatives, X-ray crystallography serves as the gold standard for configurational assignment. researchgate.netsemanticscholar.org
NMR Spectroscopy , while not typically used to determine absolute configuration directly, is instrumental in confirming the relative stereochemistry and purity of a sample. For derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system, the absolute configuration of a new compound can be confidently assigned by comparing its NMR spectra to that of a structurally related product whose configuration has been unequivocally proven by X-ray crystallographic analysis. researchgate.netsemanticscholar.org The unique signals and coupling constants in the ¹H and ¹³C NMR spectra are characteristic of the rigid bicyclic structure and can be used to verify the integrity of the stereocenters. nih.gov
Academic Applications and Research Directions of 1s,4s 2,5 Diazabicyclo 2.2.1 Heptan 3 One
Role as a γ-Lactam Mimic in Medicinal Chemistry
The structural rigidity and stereochemistry of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one make it an intriguing candidate for mimicking the core structures of biologically active molecules, particularly β-lactam antibiotics.
The design of this compound and its derivatives as analogues of β-lactam antibiotics is rooted in the principle of structural analogy. rsc.org β-lactam antibiotics, such as penicillins and cephalosporins, owe their antibacterial activity to the strained four-membered β-lactam ring. This strained ring acylates the active site serine of bacterial transpeptidases (penicillin-binding proteins), leading to their inhibition and subsequent cell death.
The bicyclic γ-lactam system of this compound is designed to mimic the key structural and electronic features of the β-lactam ring. rsc.org Although it is a five-membered γ-lactam, the bicyclic nature of the scaffold introduces conformational constraints that can influence the reactivity of the lactam carbonyl group, making it a more effective acylating agent than a simple, flexible γ-lactam. The fixed spatial arrangement of the nitrogen atoms and the carbonyl group can be tailored to present a pharmacophore that is recognized by the active site of β-lactamase enzymes. rsc.org
Derivatives of the this compound skeleton have been investigated as potential inhibitors of Class A and C β-lactamases, which are major contributors to bacterial resistance against β-lactam antibiotics. rsc.org Research has indicated that these bicyclic γ-lactams can act as competitive inhibitors of these enzymes. rsc.org The inhibitory activity is dependent on the nature of the substituents on the bicyclic core.
Studies have shown that specific derivatives of this scaffold can achieve inhibitory constants (Ki) as low as 70 µM against Class A and C β-lactamases. rsc.org This competitive inhibition suggests that these compounds can bind to the active site of the β-lactamase enzymes, thereby preventing the hydrolysis of β-lactam antibiotics. The interaction is thought to involve the acylation of the active site serine residue by the γ-lactam carbonyl group, in a manner analogous to the mechanism of β-lactam antibiotics. rsc.org
| Enzyme Class | Inhibition Type | Reported Ki Value |
| Class A β-Lactamase | Competitive | As low as 70 µM |
| Class C β-Lactamase | Competitive | As low as 70 µM |
Utilization as a Building Block in Complex Molecular Synthesis
The rigid and chiral scaffold of the 2,5-diazabicyclo[2.2.1]heptane system, from which this compound is derived, makes it a valuable building block in the synthesis of more complex molecules. semanticscholar.orgresearchgate.net The parent compound is synthesized from the naturally occurring amino acid trans-4-hydroxy-L-proline. semanticscholar.orgresearchgate.net The defined stereochemistry of the bicyclic system allows for the stereocontrolled introduction of substituents, which is a critical aspect in the synthesis of chiral drugs and other biologically active compounds.
While the primary focus of research on this compound has been its potential as a β-lactam mimic, its parent scaffold and derivatives are utilized in the synthesis of a variety of compounds. cymitquimica.comsigmaaldrich.com The protected form, (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is a commercially available intermediate used in the development of various therapeutic agents, including:
B-Raf inhibitors sigmaaldrich.com
CCR2 antagonists sigmaaldrich.com
α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists sigmaaldrich.com
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors sigmaaldrich.com
The synthesis of C-substituted derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold has been achieved through directed metalation strategies, further expanding its utility as a versatile building block in medicinal chemistry. semanticscholar.org
Mechanistic and Theoretical Investigations Pertaining to 1s,4s 2,5 Diazabicyclo 2.2.1 Heptan 3 One
Reaction Mechanism Studies of Lactam Ring Formation
The formation of the characteristic bridged lactam structure of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one is achieved through a notable epimerization-lactamization cascade reaction. researchgate.net This synthetic strategy begins with functionalized (2S,4R)-4-aminoproline methyl esters, which are derived from the naturally occurring amino acid trans-4-hydroxy-L-proline. researchgate.netsemanticscholar.org The mechanism is a sophisticated, base-promoted intramolecular transformation.
The cascade is initiated by the application of a strong base, which facilitates epimerization at the C2 position of the proline ring. researchgate.net The initial (2S,4R)-4-aminoproline methyl ester, under basic conditions, is likely to undergo 2-epimerization to form the corresponding (2R)-epimer. This stereochemical inversion is the critical step that correctly positions the functional groups for the subsequent cyclization. researchgate.net
Following the epimerization, the newly formed (2R)-epimer undergoes a rapid intramolecular aminolysis. The amino group at the C4 position acts as a nucleophile, attacking the ester carbonyl group at the C2 position. This intramolecular nucleophilic attack results in the formation of the bicyclic lactam ring and the elimination of methanol. researchgate.net This cyclization, or lactamization, forges the distinctive bridged structure of the 2,5-diazabicyclo[2.2.1]heptane-3-one core.
Research has identified several key factors that are crucial for the success of this epimerization-lactamization cascade. The presence of an electron-withdrawing protecting group on the proline nitrogen is essential. Additionally, the reaction requires a strong base to effectively promote the initial epimerization step that triggers the cyclization. researchgate.net This mechanistic pathway represents an efficient method for synthesizing the constrained bicyclic lactam, which serves as a vital intermediate for the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold and its derivatives. researchgate.net
Computational Chemistry Approaches for Structure and Reactivity of the Lactam
Computational chemistry provides powerful tools for understanding the unique structural and electronic properties of the this compound system. A defining feature of this scaffold is its rigid, bicyclic structure, which severely restricts conformational flexibility. researchgate.netsemanticscholar.orgresearchgate.net This rigidity is a central theme in computational studies, as it distinguishes the diazabicyclo[2.2.1]heptane core from more flexible structures like piperazine (B1678402), for which it is often considered a constrained analog in medicinal chemistry applications. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net
Molecular modeling studies on derivatives of the closely related 2,5-diazabicyclo[2.2.1]heptane have been used to determine preferred conformations and calculate their energies, often employing a continuum solvent model to simulate aqueous environments. acs.org Such computational approaches are vital for building pharmacophore models and understanding how the fixed spatial arrangement of nitrogen atoms and substituents interacts with biological targets. acs.org The rigid framework ensures that the distance and geometric relationship between key pharmacophoric features remain constant, which can lead to higher binding affinity and selectivity.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, for which the title lactam is a key synthetic precursor, has been extensively incorporated into various biologically active agents. researchgate.net Structure-activity relationship (SAR) studies on derivatives of this scaffold have been crucial in optimizing their potency and selectivity for several biological targets, most notably neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov
For ligands targeting the α7 nAChR, SAR studies have revealed several critical structural requirements for achieving potent agonist activity. Investigations into biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes established that a methyl group on the N5-nitrogen, the type of heteroaryl linker used, and the specific nature of the terminal aryl group are all determining factors for high affinity. nih.gov
In a different class of compounds targeting nAChRs, derivatives where the diazabicyclo[2.2.1]heptane core is substituted with a 6-chloro-3-pyridazinyl group have shown high affinity for α4β2 receptors, with K_i values in the nanomolar range. acs.org A molecular modeling study of these compounds helped to rationalize the observed affinities by identifying low-energy conformations and key pharmacophoric distances. acs.org
Beyond nAChRs, the scaffold has been used to develop agents with other therapeutic applications. A series of novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates were synthesized and evaluated for antiproliferative activity. nih.gov One compound from this series displayed significant activity against several human tumor cell lines (CaSki, MDA-MB-231, and SK-Lu-1), inducing apoptotic cell death through caspase-3 activation without causing necrosis. nih.gov In silico ADME predictions for this lead compound suggested it has the potential to be developed further as a drug candidate. nih.gov
The collective SAR findings for this scaffold are summarized in the table below.
| Derivative Series | Biological Target | Key Structure-Activity Relationship (SAR) Findings | Observed Activity |
|---|---|---|---|
| Biaryl-substituted 2,5-diazabicyclo[2.2.1]heptanes | α7 Neuronal Nicotinic Receptor (NNR) | The presence of a 5-N-methyl substituent, the nature of the heteroaryl linker, and the terminal aryl group are critical for activity. nih.gov | Potent α7 NNR agonist activity. nih.gov |
| 6-Chloropyridazinyl-substituted 2,5-diazabicyclo[2.2.1]heptanes | α4β2 Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | The rigid bicyclic core, when substituted with the 6-chloropyridazinyl group, confers high affinity. acs.org | Binding affinities (K_i values) in the nanomolar range. acs.org |
| Dithiocarbamate (B8719985) derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane | CaSki, MDA-MB-231, and SK-Lu-1 tumor cells | A specific dithiocarbamate derivative (compound 9e) showed the most significant activity. nih.gov | Significant antiproliferative activity (IC₅₀ values of 18-28 µg/mL) and induction of apoptosis. nih.gov |
Q & A
How can enantioselectivity in the Biginelli reaction catalyzed by (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives be optimized?
Basic Research Focus : Reaction condition screening for asymmetric catalysis.
Methodological Answer :
Enantioselectivity is influenced by solvent polarity, catalyst loading, and steric/electronic modifications of the catalyst. For example, in methanol with 10 mol% catalyst loading, (1S,4S)-2,[(R)-1-phenylethyl]-derivative (3) improved enantiomeric excess (ee) to 46% . Use chiral HPLC for ee determination and compare results across solvent systems (e.g., CH₂Cl₂-MeOH mixtures) to identify optimal conditions .
What structural modifications of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives enhance their organocatalytic activity?
Advanced Research Focus : Catalyst design for improved stereocontrol.
Methodological Answer :
N-functionalization (e.g., methylation or aryl substitution) alters hydrogen-bonding capacity and steric bulk, directly impacting enantioselectivity. For instance, introducing an (R)-1-phenylethyl group at the N-position (derivative 3) increased ee by 9% compared to the parent compound (1) in DHPM synthesis . Computational modeling (e.g., DFT) can predict transition-state interactions, guiding rational design . Validate modifications via X-ray crystallography or NMR to confirm stereochemical integrity .
How do solvent effects influence the reaction kinetics of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-catalyzed multicomponent reactions (MCRs)?
Basic Research Focus : Mechanistic analysis of solvent-catalyst interactions.
Methodological Answer :
Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in MCRs, while protic solvents (e.g., methanol) enhance hydrogen-bond-mediated stereocontrol. In the Biginelli reaction, methanol increased reaction rates but required higher catalyst loadings (10 mol%) to achieve moderate ee (18–37%) . Kinetic studies (e.g., time-resolved NMR) can quantify solvent-dependent activation barriers .
What pharmacological applications have been explored for derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one?
Advanced Research Focus : Translational evaluation of bioactive compounds.
Methodological Answer :
Derivatives like PHAR-DBH-Me, synthesized from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, act as agonists for cannabinoid (CB1/CB2) and TRPV1 receptors. In vivo cardiovascular studies in rodent models revealed dose-dependent effects on blood pressure, requiring electrocardiography (ECG) and telemetry for real-time monitoring . For DHPMs, configure chiral HPLC to isolate enantiomers and test bioactivity (e.g., anticancer assays using Monastrol analogs) .
How can computational methods aid in predicting the stereochemical outcomes of reactions catalyzed by this compound?
Advanced Research Focus : Computational modeling for reaction optimization.
Methodological Answer :
Molecular docking and molecular dynamics simulations can map catalyst-substrate interactions. For example, the G5D ligand (a derivative) binds selectively to protein targets via hydrogen bonds with pyrimidine and cyanoacetyl groups . Use software like Gaussian or Schrödinger Suite to calculate transition-state energies and visualize non-covalent interactions (e.g., π-stacking, van der Waals forces) .
What analytical techniques are critical for characterizing enantiopurity in products derived from this catalyst?
Basic Research Focus : Analytical validation of stereochemical fidelity.
Methodological Answer :
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for ee determination. For DHPMs, use UV detection at 254 nm and hexane/isopropanol mobile phases . Cross-validate with circular dichroism (CD) spectroscopy or X-ray crystallography to resolve ambiguous cases .
Why do stereoisomeric variations (e.g., 1R,4R vs. 1S,4S) in diazabicycloheptane derivatives lead to divergent biological activities?
Advanced Research Focus : Stereochemistry-activity relationships.
Methodological Answer :
The 1S,4S configuration in PFI-3 analogs exhibits higher specificity for bromodomain inhibition compared to 1R,4R isomers. Use competitive binding assays (e.g., fluorescence polarization) and co-crystallization to compare target affinity . For receptor agonists like PHAR-DBH-Me, stereochemistry dictates binding orientation to CB1/CB2 receptors, which can be probed via mutagenesis studies .
What strategies mitigate low enantioselectivity in large-scale syntheses using this catalyst?
Advanced Research Focus : Scalability challenges in asymmetric catalysis.
Methodological Answer :
Employ kinetic resolution by recycling the minor enantiomer through iterative crystallizations or enzymatic resolution. For DHPMs, optimize catalyst recycling via immobilization on silica supports or ionic liquids . Monitor batch consistency using process analytical technology (PAT) like in-line FTIR .
How does the bicyclic framework of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane contribute to its rigidity and catalytic efficiency?
Basic Research Focus : Structural determinants of catalyst performance.
Methodological Answer :
The norbornane-like bicyclic structure imposes conformational rigidity, stabilizing chiral pockets during catalysis. X-ray structures of tert-butyl-protected derivatives (e.g., PBN20120579) reveal planar nitrogen centers, enabling dual hydrogen-bond activation of substrates . Compare with flexible acyclic analogs to quantify rigidity’s role via kinetic isotope effect (KIE) studies .
What are the limitations of current methodologies using this compound in asymmetric catalysis, and how might they be addressed?
Advanced Research Focus : Critical analysis of research gaps.
Methodological Answer :
Current limitations include moderate ee (≤46%) and narrow substrate scope. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
